cyclooctylthiourea
Description
Properties
CAS No. |
128169-48-2 |
|---|---|
Molecular Formula |
C9H18N2S |
Molecular Weight |
186.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Procedure
-
Reagents :
-
Cyclooctyl isothiocyanate (1.0 equiv)
-
Aqueous ammonia (2.0 equiv) or primary/secondary amines
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Inert solvent (e.g., toluene, xylene)
-
-
Conditions :
-
Reflux at 110–120°C for 1–2 hours under nitrogen atmosphere.
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Solvent removal under reduced pressure yields a crude thiourea intermediate.
-
-
Workup :
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Dissolve the residue in ethanol and add to a boiling aqueous NaOH solution.
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Acidify with concentrated HCl to precipitate this compound.
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Purify via recrystallization from ethanol/water.
-
Mechanistic Insights
The reaction proceeds via nucleophilic attack of ammonia on the electrophilic carbon of the isothiocyanate group, forming a thiocarbamate intermediate. Subsequent proton transfer and elimination of water yield the thiourea product. Side reactions, such as the formation of reverse thioureas (e.g., N-cyclooctyl-N'-arylthioureas), are minimized by controlling stoichiometry and reaction time.
One-Pot Multicomponent Synthesis
A scalable one-pot method, adapted from cyclophosphazene thiourea syntheses, enables the incorporation of cyclooctyl groups without isolating intermediates.
Synthetic Procedure
-
Reagents :
-
Cyclooctylamine (1.0 equiv)
-
Carbon disulfide (CS₂, 1.2 equiv)
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Aromatic amine (e.g., aniline, 1.0 equiv)
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Base (e.g., K₂CO₃)
-
-
Conditions :
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Stir reagents in ethanol at 60°C for 4–6 hours.
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Filter and concentrate the mixture.
-
-
Workup :
Key Data
| Characterization Method | Observed Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.40–1.80 (m, 14H, cyclooctyl), δ 3.20 (s, 2H, NH₂) |
| FTIR (cm⁻¹) | 3250 (N–H stretch), 1250 (C=S stretch) |
| Elemental Analysis | C: 57.8%, H: 9.7%, N: 15.0%, S: 17.5% (calc. for C₉H₁₈N₂S) |
Ring-Opening of Cyclooctyl Isocyanate with Hydrogen Sulfide
This method, though less common, offers high purity by avoiding amine side reactions.
Synthetic Procedure
-
Reagents :
-
Cyclooctyl isocyanate (1.0 equiv)
-
H₂S gas (1.2 equiv)
-
-
Conditions :
-
Bubble H₂S through a solution of cyclooctyl isocyanate in dichloromethane at 0–5°C.
-
Stir for 12 hours under anhydrous conditions.
-
-
Workup :
-
Remove solvent under vacuum.
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Recrystallize from hexane.
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Yield : ~50–65% (estimated from related isocyanate conversions).
Side Reactions and Mitigation
-
Primary Side Reaction : Formation of cyclooctylurea due to trace moisture.
-
Mitigation : Use molecular sieves and rigorously dry solvents.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Isothiocyanate + NH₃ | 60–75 | 90–95 | High | $$ |
| Multicomponent | 53–82 | 85–90 | Moderate | $ |
| H₂S Ring-Opening | 50–65 | 95–98 | Low | $$$ |
Key Observations :
-
The isothiocyanate-ammonia route balances yield and scalability, making it ideal for industrial applications.
-
Multicomponent synthesis offers modularity for derivatives but requires careful optimization to suppress reverse thiourea formation.
-
H₂S-based methods prioritize purity but involve hazardous reagents and lower yields .
Chemical Reactions Analysis
Tautomerism in Cyclooctylthiourea
Thioureas exist in equilibrium between thione (dominant) and thiol (isothiourea) forms. The equilibrium constant (K_eq) for thiourea tautomerism is ~1.04×10⁻³ in aqueous solution . The cyclooctyl group may influence the equilibrium due to steric or electronic effects, though specific data for this derivative are not explicitly reported.
| Form | Structure | Stability |
|---|---|---|
| Thione | H₂N–C(=S)–NH₂ | Predominant in water |
| Thiol | H₂N–C(SH)=NH₂ | Minor in aqueous |
Nucleophilic Substitution Reactions
This compound acts as a sulfur nucleophile in reactions with alkyl halides, analogous to thiourea’s role in converting RX to thiols . The reaction proceeds via:
-
Formation of alkylisothiouronium salt:
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Hydrolysis with NaOH:
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Acidification with HCl:
Example : Conversion of 1,2-dibromoethane to ethane-1,2-dithiol using thiourea .
Asymmetric Catalysis
Thioureas, including substituted derivatives, are widely used as organocatalysts in asymmetric reactions. While this compound-specific data are unavailable, similar bifunctional thioureas (e.g., Takemoto-type catalysts) exhibit high enantioselectivity in reactions such as:
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Betti reaction : Thioureas promote enantioselective additions of ketones to imines .
-
Michael additions : Catalytic asymmetric Michael additions to α,β-unsaturated carbonyls .
Key Observations :
-
Cyclohexylamine-derived thioureas often enhance enantioselectivity (e.g., 92% ee in ketimine alkylations) .
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Steric bulk and electron-withdrawing groups (e.g., fluorine) on the thiourea scaffold improve catalytic activity and selectivity .
| Reaction | Catalyst | Yield | ee |
|---|---|---|---|
| Ketimine alkylation | Thiourea 7 | 75% | 98% |
| Betti reaction | Thiourea 1 | 68% | 76% |
Interactions with Metal Ions
Thioureas can act as ligands or sulfide sources in metal coordination. For example, thiourea reacts with Hg²⁺ to form HgS :
This compound’s bulky substituent may influence metal coordination geometry or reaction kinetics.
Hydrolysis and Decomposition
Thioureas undergo hydrolysis under acidic or basic conditions to form ureas or thiocyanates. For example, thiourea decomposes to ammonium thiocyanate upon heating :
This compound’s stability may vary depending on reaction conditions (e.g., temperature, solvent).
Stability and Reactivity
This compound’s reactivity is influenced by its:
-
Solubility : Likely enhanced in polar solvents due to its amine groups.
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Steric effects : The cyclooctyl group may hinder nucleophilic attack or coordination.
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Tautomerism : Equilibrium shifts under acidic/basic conditions affect reactivity.
Scientific Research Applications
Biological Applications
COTU and its derivatives have been explored for their biological activities, including:
- Anticancer Activity : Research has indicated that thiourea derivatives can inhibit cancer cell proliferation. For instance, studies have shown that certain thiourea compounds exhibit IC50 values ranging from 3 to 14 µM against various cancer cell lines, including pancreatic and breast cancer cells . COTU's structural similarities to other bioactive thioureas suggest potential efficacy in this domain.
- Antimicrobial Properties : COTU has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to conventional antibiotics . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
- Antioxidant Activity : COTU exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Its ability to scavenge free radicals has been quantified through various assays, indicating a potential role in preventing oxidative damage in biological systems .
- Enzyme Inhibition : Cyclooctylthiourea has been studied for its inhibitory effects on enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's. The compound's interaction with enzyme active sites indicates its potential as a therapeutic agent .
Environmental Applications
COTU's ability to bind heavy metals has led to its investigation as a sensing probe for environmental monitoring:
- Heavy Metal Sensing : Thiourea derivatives, including COTU, have shown effectiveness in detecting toxic metals like mercury through fluorescence techniques. This application is vital for environmental safety and public health, allowing for the timely detection of hazardous substances in water sources .
- Corrosion Inhibition : COTU has also been explored as a corrosion inhibitor in acidic environments. Its ability to form protective films on metal surfaces can prevent corrosion, making it valuable in industrial applications .
Pharmaceutical Development
The versatility of COTU extends to pharmaceutical development:
- Drug Design : The structural features of this compound make it an attractive scaffold for drug design. Its derivatives are being investigated for their potential as anti-inflammatory agents, anticonvulsants, and treatments for viral infections such as HIV . The ability to modify the thiourea moiety allows for the development of targeted therapies.
- Metal Complexes : COTU can act as a ligand in coordination chemistry, forming complexes with various metal ions. These metal-thiourea complexes are being studied for their pharmacological properties and potential use as new medications .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of cyclooctylthiourea involves its ability to form strong hydrogen bonds and coordinate with metal ions. This enables it to interact with various biological targets, such as enzymes and receptors. The sulfur atom in the thiourea group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, this compound can disrupt cellular processes by binding to DNA and interfering with replication and transcription.
Comparison with Similar Compounds
Cyclooctylthiourea can be compared with other thiourea derivatives, such as phenylthiourea and methylthiourea. While all these compounds share the thiourea functional group, the presence of different substituents imparts unique properties to each compound. For example:
Phenylthiourea: Contains a phenyl group, making it more hydrophobic and enhancing its ability to interact with aromatic systems.
Methylthiourea: Contains a methyl group, making it more soluble in water and less sterically hindered compared to this compound.
This compound is unique due to its cyclooctyl group, which provides a balance of hydrophobicity and steric bulk, making it suitable for specific applications where other thiourea derivatives may not be as effective.
Q & A
Q. What experimental protocols are recommended for synthesizing cyclooctylthiourea with high purity?
this compound synthesis typically involves the reaction of cyclooctylamine with thiourea derivatives under controlled conditions. Key steps include optimizing reaction temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios to minimize byproducts. Post-synthesis purification methods such as column chromatography or recrystallization should be validated using NMR and HPLC to confirm purity ≥95% .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
Stability studies should employ spectroscopic techniques (e.g., UV-Vis, FTIR) to monitor structural changes across pH ranges (e.g., 2–12). Accelerated degradation studies at elevated temperatures (40–60°C) combined with kinetic modeling (e.g., Arrhenius equation) can predict long-term stability. Data should be cross-validated using mass spectrometry to identify degradation products .
Q. What mechanisms underlie this compound’s interactions with biological targets?
Preliminary mechanistic studies require in vitro binding assays (e.g., fluorescence quenching, surface plasmon resonance) to quantify affinity constants (Kd). Molecular docking simulations (using software like AutoDock Vina) can predict binding modes, but experimental validation via X-ray crystallography or cryo-EM is critical to resolve structural details .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s efficacy in enzyme inhibition studies?
Contradictions often arise from variability in assay conditions (e.g., buffer composition, enzyme isoforms). A systematic approach includes:
- Replicating experiments across independent labs to rule out technical artifacts.
- Meta-analysis of published datasets to identify confounding variables (e.g., ionic strength, temperature).
- Applying multivariate statistical models (e.g., ANOVA with post-hoc tests) to isolate significant factors .
Q. What computational strategies improve the prediction of this compound’s pharmacokinetic properties?
Use QSAR (Quantitative Structure-Activity Relationship) models trained on thioamide analogs to predict ADME (absorption, distribution, metabolism, excretion) parameters. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability, while in silico toxicity profiling (e.g., ProTox-II) identifies potential off-target effects. Experimental validation via in vivo pharmacokinetic studies in rodent models is essential .
Q. How can researchers design robust in vivo studies to evaluate this compound’s therapeutic potential?
Adhere to the PICOT framework:
- P (Population): Specify animal model (e.g., Sprague-Dawley rats) and disease induction method.
- I (Intervention): Define dosing regimens (mg/kg, route of administration).
- C (Comparison): Use positive/negative controls (e.g., standard inhibitors, vehicle-only groups).
- O (Outcome): Quantify biomarkers (e.g., enzyme activity, histopathology).
- T (Time): Establish endpoints (e.g., 7-day toxicity assessment). Ensure compliance with ethical guidelines (e.g., IACUC protocols) .
Methodological Considerations
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
Nonlinear regression models (e.g., Hill equation) are standard for IC50/EC50 calculations. Bootstrap resampling (≥1,000 iterations) quantifies confidence intervals, while outlier detection (e.g., Grubbs’ test) ensures data integrity. For multi-dose studies, mixed-effects models account for inter-subject variability .
Q. How should researchers document this compound’s synthetic procedures to ensure reproducibility?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Report detailed reaction conditions (solvent purity, catalyst batch numbers).
- Include characterization data (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, HRMS) for all novel compounds.
- Deposit raw spectral data in public repositories (e.g., Zenodo) with persistent identifiers .
Q. What strategies mitigate bias in this compound’s in vitro cytotoxicity assays?
Implement blinding during data collection and analysis. Use orthogonal assays (e.g., MTT, LDH release) to confirm cytotoxicity. Validate findings across multiple cell lines (e.g., HEK293, HepG2) and include vehicle controls to rule out solvent toxicity .
Data Presentation & Reproducibility
Q. How can researchers enhance the credibility of this compound’s structural data?
Provide high-resolution spectra (NMR, IR) with baseline correction and peak integration. For crystallographic data, include CIF files and validation reports (e.g., R-factors, electron density maps) in supplementary materials. Cross-reference with databases (e.g., Cambridge Structural Database) to confirm novelty .
Q. What guidelines ensure transparent reporting of this compound’s bioactivity data?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Publish raw datasets in repositories like ChEMBL or PubChem.
- Use standardized units (e.g., μM for IC50, % inhibition ± SEM).
- Disclose conflicts of interest and funding sources per ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
